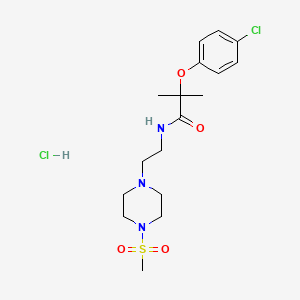

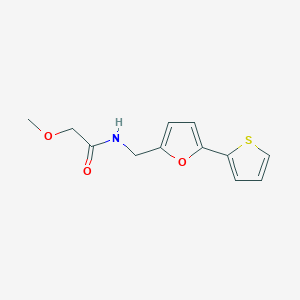

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide” is a chemical compound that belongs to the family of acetamides. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves ligation methodologies featuring bio-orthogonal units and leading to the formation of a stable adduct . A proximity-induced ligation reaction that relies on a stable 2,5-dione, which can be conveniently generated under acidic conditions from a 2,5-dialkylfuran building block, and hydrazine nucleophiles, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed under physiological conditions and do not require any stimulus or trigger . The reaction leads to the formation of a pyridazinium adduct that demonstrates excellent stability under harsh conditions .Aplicaciones Científicas De Investigación

Metabolic Pathways in Herbicides

A study by Coleman et al. (2000) explored the metabolic pathways of chloroacetamide herbicides, including their carcinogenic properties in rats and the complex metabolic activation pathways leading to DNA-reactive products. Although this study does not directly address 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, it provides insights into the metabolic behaviors of structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Biological Activity

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, showcasing anti-inflammatory and analgesic properties. Their research contributes to the understanding of the synthesis and potential therapeutic applications of compounds related to 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photolysis of Chloro-N,N-dimethylaniline

Guizzardi, Mella, Fagnoni, and Albini (2000) conducted a study on the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, thiophene, and their derivatives. This study provides valuable insights into the chemical behavior of related heterocyclic compounds under photochemical conditions, which could be relevant for understanding the properties of 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Soil Interaction and Herbicide Activity

Banks and Robinson (1986) explored the interaction and activity of chloroacetamide herbicides in soil, focusing on factors like herbicide retention and efficacy. While not directly related to 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, this research provides contextual information on how similar compounds interact with environmental factors (Banks & Robinson, 1986).

Propiedades

IUPAC Name |

2-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-8-12(14)13-7-9-4-5-10(16-9)11-3-2-6-17-11/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJHKZUSAMOZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)